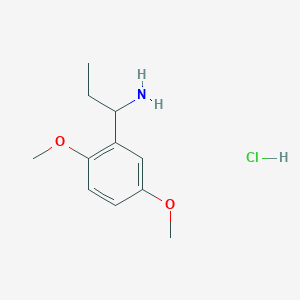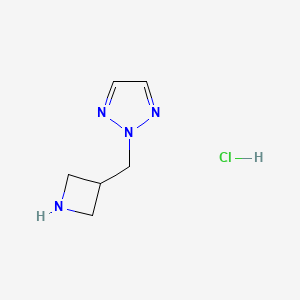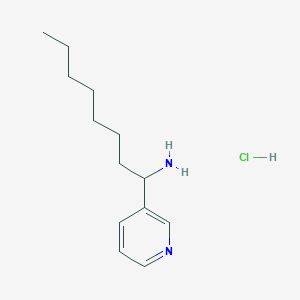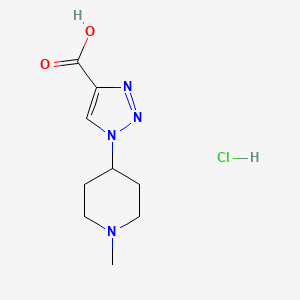
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound derived from the bacterial synthesis of vitamin B2 (riboflavin). It is known for its potent immunological properties, particularly its ability to activate mucosal-associated invariant T (MAIT) cells. These cells play a crucial role in the immune response, particularly in antimicrobial defense and tissue repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione involves the condensation of 5-amino-6-D-ribitylaminouracil with methylglyoxal. This reaction typically occurs under mild conditions, with the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its instability in water and the specificity of its biological role. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione primarily undergoes condensation reactions. It can also participate in covalent bonding with proteins, particularly the major histocompatibility complex class I-related protein (MR1) in antigen-presenting cells .
Common Reagents and Conditions
Condensation Reactions: Methylglyoxal is a common reagent used in the synthesis of this compound.
Covalent Bonding: The compound forms covalent bonds with MR1 in the endoplasmic reticulum of antigen-presenting cells.
Major Products Formed
The major product formed from the condensation reaction is this compound itself. When it binds to MR1, it facilitates the presentation of antigens to MAIT cells, leading to their activation .
Wissenschaftliche Forschungsanwendungen
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Infectious Diseases: The compound is used to investigate the role of MAIT cells in various infectious diseases, including bacterial and viral infections.
Cancer Research: Its ability to activate MAIT cells makes it a potential candidate for cancer immunotherapy.
Drug Development: The compound’s unique properties are being explored for the development of new vaccine adjuvants and immunotherapeutics.
Wirkmechanismus
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione exerts its effects by covalently bonding to the MR1 protein in the endoplasmic reticulum of antigen-presenting cells. This bonding enables MR1 refolding and trafficking to the cell surface, where it interacts with T cell receptors on MAIT cells. This interaction activates the immunological and antimicrobial properties of MAIT cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-6-D-ribitylaminouracil: A precursor in the biosynthesis of vitamin B2.
6-[(5-hydroxypentyl)amino]-5-[(E)-(2-oxopropylidene)amino]uracil: A nucleobase analogue with similar immunological properties.
Uniqueness
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its potent activation of MAIT cells and its role in the immune response. Its ability to covalently bond with MR1 and facilitate antigen presentation distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
1610526-18-5 |
|---|---|
Molekularformel |
C12H18N4O7 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
5-(2-oxopropylideneamino)-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)2-13-8-10(15-12(23)16-11(8)22)14-3-6(19)9(21)7(20)4-17/h2,6-7,9,17,19-21H,3-4H2,1H3,(H3,14,15,16,22,23)/t6-,7+,9-/m0/s1 |
InChI-Schlüssel |
LXKLTDXEFFOBPT-OOZYFLPDSA-N |
SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O |
Isomerische SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O |
Synonyme |
5-(2-oxopropylideneamino)-6-d-ribitylaminouracil 5-OP-RU |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)








![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)

